molecular formula C19H18N2O4 B2519469 (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940506-00-3

(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2519469
CAS No.: 940506-00-3
M. Wt: 338.363
InChI Key: ZVBCUSVQELRHJS-VAWYXSNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves the reaction of ethylaniline with a suitable carbonyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid include other arylamides and butenoic acid derivatives. These compounds share similar structural features and chemical properties .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(E)-4-[3-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBCUSVQELRHJS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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